molecular formula C17H18N4O B2727941 13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 683795-73-5

13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2727941
CAS No.: 683795-73-5
M. Wt: 294.358
InChI Key: QUWNZOJRYCIVCT-UHFFFAOYSA-N
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Description

The compound 13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a polycyclic heteroaromatic molecule featuring a tricyclic core with fused pyrido[1,2-a]benzimidazole and carbonitrile moieties. The substitution of a 2-hydroxyethylamino group at position 13 and a propyl chain at position 11 distinguishes it from structurally related analogs. Its synthesis likely involves nucleophilic substitution or cyclocondensation strategies, as inferred from similar compounds in the evidence . The hydroxyethyl group enhances solubility in polar solvents, while the propyl chain may influence lipophilicity and membrane permeability.

Properties

IUPAC Name

1-(2-hydroxyethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-2-5-12-10-16(19-8-9-22)21-15-7-4-3-6-14(15)20-17(21)13(12)11-18/h3-4,6-7,10,19,22H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWNZOJRYCIVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of substituted benzimidazoles with appropriate alkylating agents under controlled conditions . The reaction conditions often involve heating under reflux in solvents like pyridine or dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives .

Scientific Research Applications

13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Modifications

The target compound shares a tricyclic pyrido-benzimidazole-carbonitrile scaffold with analogs such as:

Compound Name CAS No. Key Substituents Molecular Formula Molecular Weight
13-[(2-Methylpropyl)amino]-11-propyl analog 612523-12-3 Isobutylamino at C13 C₁₇H₂₀N₄ 280.36
13-{[2-(Dimethylamino)ethyl]amino}-11-propyl analog 384798-18-9 Dimethylaminoethylamino at C13 C₁₈H₂₃N₅ 309.41
13-Chloro-11-ethyl analog 750598-94-8 Chloro at C13, ethyl at C11 C₁₄H₁₀ClN₃ 255.70
13-Chloro-11-(chloromethyl) analog 1000932-19-3 Chloro at C13, chloromethyl at C11 C₁₃H₇Cl₂N₃ 276.12
11-Ethyl-13-oxo analog CID 2114010 Ethyl at C11, ketone at C13 C₁₄H₁₁N₃O 237.26
  • Substituent Effects: The hydroxyethylamino group in the target compound improves aqueous solubility compared to the isobutylamino (logP ≈ 3.2) and chloro (logP ≈ 3.8) analogs . The dimethylaminoethylamino analog (logP ≈ 2.5) shows enhanced cellular uptake due to its tertiary amine, while the chloromethyl derivative exhibits higher reactivity, posing stability challenges . The 13-oxo analog lacks hydrogen-bonding capacity at C13, reducing interactions with polar protein residues compared to the hydroxyethylamino variant .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydroxyethyl group confers >10 mg/mL solubility in aqueous buffers (pH 7.4), outperforming chloro (2–5 mg/mL) and isobutylamino (3–6 mg/mL) analogs .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C for the target compound, higher than the 13-chloro analog (185–190°C) due to intramolecular H-bonding .
  • Metabolic Stability: In vitro microsomal assays indicate a half-life of >60 minutes for the hydroxyethylamino derivative, compared to <30 minutes for the chloromethyl analog, which undergoes rapid glutathione conjugation .

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